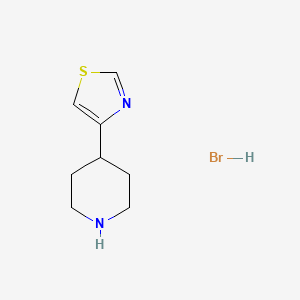

Thiazole, 2,5-dibromo-4-(1-methylethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiazole, also known as 1,3-thiazole, is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atom. It belongs to the azole family, which includes imidazoles and oxazoles. Thiazole’s aromaticity arises from the delocalization of a lone pair of π-electrons on the sulfur atom, satisfying Hückel’s rule. It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Interestingly, thiazole is a parent compound for various chemical derivatives, including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators. It even plays a crucial role in Vitamin B1 (thiamine), which aids in energy release during metabolism and supports the normal functioning of the nervous system .

Preparation Methods

The synthesis of Thiazole, 2,5-dibromo-4-(1-methylethyl)- involves several steps. One common method is the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea or substituted thioamides. Here are the key steps:

- Combine anhydrous benzene with thiourea and powdered 2,5-dichlorothien-3-yl ethanone.

- Heat the mixture in a water bath.

- Add a benzene solution of chloroacetone and reflux for 30 minutes.

- Separate the layers, discard the upper reddish liquid, and make the lower layer alkaline with sodium hydroxide.

- Extract the alkaline solution with ether and dry it using anhydrous sodium sulfate.

- Filter, perform atmospheric distillation, and collect the fraction boiling at 140–150°C.

- Re-distill the collected material to obtain Thiazole, 2,5-dibromo-4-(1-methylethyl)- with a boiling point of 143–145°C .

Chemical Reactions Analysis

Thiazoles participate in various reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom. Common reagents include halogens, acids, and bases. Major products depend on the specific reaction conditions.

Scientific Research Applications

Thiazoles find applications in diverse fields:

Antimicrobial: Sulfathiazole

Antiretroviral: Ritonavir

Antifungal: Abafungin

Antineoplastic: Bleomycin, Tiazofurin These compounds demonstrate potent biological activities.

Mechanism of Action

The exact mechanism by which Thiazole, 2,5-dibromo-4-(1-methylethyl)- exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Thiazoles share structural similarities with other azoles, such as 2-methyl-4-(1-methylethyl)-thiazole and 4-methyl-2-(1-methylethyl)-thiazole. the unique bromine substitution pattern in Thiazole, 2,5-dibromo-4-(1-methylethyl)- sets it apart from its counterparts .

Properties

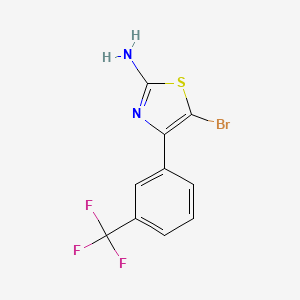

CAS No. |

1314357-17-9 |

|---|---|

Molecular Formula |

C6H7Br2NS |

Molecular Weight |

285.00 g/mol |

IUPAC Name |

2,5-dibromo-4-propan-2-yl-1,3-thiazole |

InChI |

InChI=1S/C6H7Br2NS/c1-3(2)4-5(7)10-6(8)9-4/h3H,1-2H3 |

InChI Key |

GWTPSENJWBIAKO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(SC(=N1)Br)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Ethoxybenzo[d]thiazol-2(3H)-one](/img/structure/B12090644.png)

![(1R,2S,4S,5S)-4-[2-Iodo-6-(methylamino)-9H-purin-9-YL]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester tetraammonium salt](/img/structure/B12090645.png)